molecular formula C8H15NO2 B8413525 N-(2,2-Dimethyl-3-oxopropyl)-N-methylacetamide

N-(2,2-Dimethyl-3-oxopropyl)-N-methylacetamide

Cat. No. B8413525
M. Wt: 157.21 g/mol
InChI Key: TYYALPYTOVCMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08157950B2

Procedure details

In a round-bottom flask with a mounted reflux condenser and under nitrogen atmosphere, 20.0 g (0.17 mol) of 2,2-dimethyl-3-methylamino-propanal was introduced while being stirred. 30.0 g (0.52 mol) of acetic acid anhydride was slowly added in drops to this, the mixture was mixed wtih 0.1 g of para-toluenesulfonic acid, and it was heated for 1 hour to 120° C. After cooling to room temperature, the reaction mixture was mixed with 100 ml of water, neutralized with Na2CO3, extracted several times with ethyl acetate, and the combined organic phase was dried on MgSO4 and concentrated by evaporation. The thus obtained brown oil was fractionated in a vacuum. The product distilled at an overhead temperature of 93-95° C. and a pressure of 3 mbar. Yield: 8.2 g (30% of theory) of colorless and almost odorless liquid, which crystallized when left to stand.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:8])([CH2:5][NH:6][CH3:7])[CH:3]=O.[C:9](OC(=O)C)(=[O:11])[CH3:10].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:27]([O-:30])([O-])=O.[Na+].[Na+]>O>[CH3:8][C:2]([CH3:3])([CH:27]=[O:30])[CH2:5][N:6]([CH3:7])[C:9](=[O:11])[CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C=O)(CNC)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a round-bottom flask with a mounted reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour to 120° C
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phase was dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The product distilled at an overhead temperature of 93-95° C.
CUSTOM
Type
CUSTOM
Details
Yield: 8.2 g (30% of theory) of colorless and almost odorless liquid, which crystallized when
WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
Smiles
CC(CN(C(C)=O)C)(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.